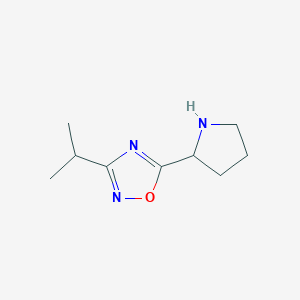

1,2,4-Oxadiazole, 3-(1-methylethyl)-5-(2-pyrrolidinyl)-

Description

Introduction to 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, distinguished by their thermal stability, metabolic resistance, and bioisosteric equivalence to esters and amides. These properties make them indispensable in drug design, particularly for optimizing pharmacokinetic profiles and enhancing receptor-binding interactions. The 1,2,4-oxadiazole scaffold has been incorporated into compounds targeting cancer, inflammation, and infectious diseases, with substituents like pyrrolidinyl and isopropyl groups playing pivotal roles in modulating biological activity.

Nomenclature and Structural Characteristics of 3-(1-Methylethyl)-5-(2-Pyrrolidinyl)-1,2,4-Oxadiazole

The compound 3-(1-methylethyl)-5-(2-pyrrolidinyl)-1,2,4-oxadiazole derives its name from the parent 1,2,4-oxadiazole ring, substituted at the 3-position with an isopropyl group (1-methylethyl) and at the 5-position with a pyrrolidinyl moiety. The IUPAC name reflects the numbering convention of the oxadiazole ring, where positions 3 and 5 are adjacent to the oxygen atom.

Structural Features :

- Molecular Formula : $$ \text{C}{9}\text{H}{14}\text{N}_{3}\text{O} $$.

- Molecular Weight : 189.64 g/mol.

- Substituent Effects :

Synthetic Considerations :

The synthesis of 1,2,4-oxadiazoles often involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, base-mediated one-pot methods using nitriles, aldehydes, and hydroxylamine hydrochloride have been developed to streamline the formation of 3,5-disubstituted variants.

Historical Development of 1,2,4-Oxadiazole Chemistry

The discovery of 1,2,4-oxadiazoles dates back to the early 20th century, but their medicinal potential remained underexplored until the 1980s. Key milestones include:

The evolution of 1,2,4-oxadiazole chemistry has been driven by their adaptability in structure-activity relationship (SAR) studies, particularly in optimizing substituents for enhanced potency and selectivity.

Significance of Pyrrolidinyl and Isopropyl Substituents in Heterocyclic Systems

The pharmacological profile of 3-(1-methylethyl)-5-(2-pyrrolidinyl)-1,2,4-oxadiazole is heavily influenced by its substituents:

Pyrrolidinyl Group

- Role in Binding Interactions : The pyrrolidinyl nitrogen participates in hydrogen bonding with biological targets, such as enzymes or receptors. For instance, pyrrolidinyl-containing oxadiazoles have shown affinity for Sirtuin 2 (Sirt2), a regulator of cellular apoptosis.

- Conformational Flexibility : The cyclic structure of pyrrolidinyl allows for optimal spatial orientation, enhancing interactions with hydrophobic pockets in proteins.

Isopropyl Group

- Lipophilicity Enhancement : The branched alkyl chain increases logP values, improving blood-brain barrier penetration and tissue distribution.

- Steric Effects : Bulkiness at the 3-position may prevent metabolic degradation, as observed in analogues with similar substituents.

Comparative Analysis of Substituent Effects :

These substituents exemplify the balance between hydrophobicity and polar interactions critical for drug-like properties.

Structure

3D Structure

Properties

CAS No. |

936940-37-3 |

|---|---|

Molecular Formula |

C9H15N3O |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-propan-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H15N3O/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7/h6-7,10H,3-5H2,1-2H3 |

InChI Key |

GSWFRCZSMPURBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Vilsmeier Reagent-Mediated Cyclization

The Vilsmeier reagent method is a cornerstone for synthesizing 1,2,4-oxadiazoles, leveraging the activation of carboxylic acid derivatives. For 3-(1-methylethyl)-5-(2-pyrrolidinyl)-1,2,4-oxadiazole, the reaction begins with the preparation of a tert-butyl-substituted amidoxime. This intermediate reacts with a pyrrolidine-containing carboxylic acid chloride under Vilsmeier conditions (POCl₃/DMF), facilitating cyclization at 60–80°C .

Mechanistic Insights :

The Vilsmeier reagent (generated from POCl₃ and DMF) activates the carboxylic acid chloride, forming an acylium ion. Nucleophilic attack by the amidoxime’s oxygen atom initiates ring closure, yielding the 1,2,4-oxadiazole core. The tert-butyl group enhances steric stability, while the pyrrolidine moiety introduces chirality, necessitating controlled reaction conditions to preserve stereochemical integrity .

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 70°C | 85–90 |

| Reaction Time | 4–6 hours | - |

| Molar Ratio (Amidoxime:Acyl Chloride) | 1:1.2 | - |

This method achieves high yields but requires stringent moisture control to prevent hydrolysis of the acyl chloride intermediate .

Superbase-Assisted One-Pot Synthesis

A novel one-pot approach utilizing NaOH/DMSO as a superbase medium enables efficient synthesis at ambient temperatures. Here, tert-butylamidoxime and pyrrolidine-2-carboxylic acid methyl ester undergo cyclocondensation in DMSO with catalytic NaOH (20 mol%) .

Procedure :

-

Amidoxime Preparation : Reaction of tert-butyl nitrile with hydroxylamine hydrochloride in ethanol (reflux, 8 hours).

-

Cyclocondensation : Mix amidoxime (1 eq), ester (1.1 eq), and NaOH/DMSO at 25°C for 24 hours.

-

Workup : Neutralization with HCl, extraction with ethyl acetate, and column chromatography.

Advantages :

-

Eliminates need for acyl chlorides, reducing toxicity.

-

Compatible with heat-sensitive substrates.

Limitations :

-

Prolonged reaction times (up to 24 hours).

-

DMSO purification challenges.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes. A representative protocol involves:

-

Formation of Amidoxime : tert-Butyl nitrile and hydroxylamine (microwave, 100°C, 10 minutes).

-

Cyclization : React amidoxime with pyrrolidine-2-carbonyl chloride under microwave irradiation (120°C, 15 minutes, 300 W).

Key Data :

| Condition | Value | Yield (%) |

|---|---|---|

| Microwave Power | 300 W | 88 |

| Irradiation Time | 15 minutes | - |

| Solvent | DMF | - |

This method is ideal for high-throughput screening but demands specialized equipment.

Chiral Synthesis via Pyrrolidinecarboxylic Acid Derivatives

For enantiomerically pure 3-(1-methylethyl)-5-(2-pyrrolidinyl)-1,2,4-oxadiazole, chiral pool synthesis starting from (S)-pyrrolidine-2-carboxylic acid is employed :

-

Esterification : (S)-Pyrrolidine-2-carboxylic acid → methyl ester (SOCl₂/MeOH).

-

Amidoxime Formation : React ester with hydroxylamine (EtOH, 12 hours).

-

Cyclization : Treat amidoxime with tert-butyl isocyanate (THF, 0°C → RT, 6 hours).

Stereochemical Control :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Chirality Control |

|---|---|---|---|---|

| Vilsmeier Reagent | 85–90 | 4–6 hours | High | Moderate |

| Superbase One-Pot | 75–80 | 24 hours | Moderate | Low |

| Microwave-Assisted | 88 | 15 minutes | Low | Moderate |

| Chiral Synthesis | 70–75 | 18 hours | Low | High |

The Vilsmeier method excels in yield and scalability, while chiral synthesis is indispensable for enantiopure products. Microwave protocols offer speed but limited scalability .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:

Oxidation: Oxidative cleavage of the oxadiazole ring can occur under strong oxidizing conditions.

Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Reagents such as alkyl halides, acyl chlorides, or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

1,2,4-Oxadiazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that modifications to the oxadiazole structure can enhance its efficacy against various cancer cell lines.

-

Case Study: HDAC Inhibition

A study demonstrated that certain 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives exhibited potent inhibitory activity against histone deacetylase 1 (HDAC-1), achieving up to 90% inhibition at low concentrations (20 nM) . The most effective compounds had IC50 values ranging from 8.2 to 12.1 nM, surpassing the activity of established HDAC inhibitors . -

Broad-Spectrum Anticancer Properties

Another investigation highlighted a series of substituted 1,3,4-oxadiazole derivatives that displayed significant cytotoxicity against various cancer types, including CNS and renal cancer. For instance, a specific derivative achieved a growth inhibition percentage of 95.70% against SNB-75 cells .

Antimicrobial Properties

The antimicrobial potential of 1,2,4-oxadiazole derivatives has also been explored. These compounds have shown efficacy against a range of pathogenic bacteria.

-

Mechanism of Action

Studies have suggested that oxadiazoles can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria like Staphylococcus aureus and Escherichia coli . -

Resistance Mechanisms

Notably, some oxadiazole derivatives have been reported to exhibit unique resistance mechanisms against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .

Neuroprotective Effects

Recent research has pointed to the neuroprotective properties of oxadiazole derivatives.

- Alzheimer's Disease Research

Compounds with oxadiazole scaffolds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Certain derivatives demonstrated promising IC50 values and docking scores indicative of strong binding affinity .

Other Biological Activities

Beyond anticancer and antimicrobial applications, oxadiazole derivatives are being investigated for various other biological activities:

-

Anti-inflammatory Effects

Some studies indicate that these compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways . -

Antioxidant Activity

Oxadiazoles have also been recognized for their antioxidant capabilities, which may contribute to their overall therapeutic potential .

Table 1: Summary of Biological Activities of 1,2,4-Oxadiazole Derivatives

| Activity Type | Example Compounds | IC50/Activity Level |

|---|---|---|

| Anticancer | HDAC inhibitors (various) | IC50: 8.2 - 12.1 nM |

| Antimicrobial | MRSA-targeting derivatives | Unique resistance mechanisms |

| Neuroprotective | AChE inhibitors | Promising binding scores |

| Anti-inflammatory | Various substituted derivatives | Significant modulation |

| Antioxidant | Hydroxyl-substituted oxadiazoles | Enhanced free radical scavenging |

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular targets and pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Bulk and Activity: The target compound’s isopropyl group at position 3 provides steric bulk compared to smaller substituents like methyl (CBR02331) or aromatic groups (e.g., 4-chlorophenyl in 6k). This bulk may influence receptor binding or metabolic stability . The (2S)-pyrrolidinyl group at position 5 introduces chirality, which could enhance selectivity in biological interactions compared to non-chiral analogues .

Synthetic Yields and Physicochemical Properties :

- Derivatives with aromatic substituents (e.g., 6k , 6l ) exhibit moderate yields (28.6–51.7%) and higher melting points (61.5–124.7°C), suggesting stronger intermolecular interactions (e.g., π-π stacking) .

- The target compound’s hydrochloride salt form likely improves solubility, a critical factor for bioavailability .

Biological and Functional Applications :

- BChE Inhibition : Chlorophenyl/piperidinyl derivatives (e.g., 6k , 6l ) show selective BChE inhibition, relevant for Alzheimer’s disease research .

- Insecticidal Activity : Anthranilic diamide analogues with halogenated aryl groups () demonstrate potent activity (LC₅₀ = 0.20 mg/L), highlighting the role of electron-withdrawing substituents in agrochemical applications .

- Fluorinated Ionic Liquids : Perfluoroheptyl derivatives () exhibit unique phase behavior, emphasizing the versatility of 1,2,4-oxadiazoles in materials science .

Biological Activity

1,2,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound 1,2,4-oxadiazole, 3-(1-methylethyl)-5-(2-pyrrolidinyl)- has been studied for its potential therapeutic applications in various diseases, including cancer and malaria. This article explores the biological activity of this compound by reviewing recent research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.

The compound has the following chemical structure:

- Chemical Formula: C9H15N3O

- PubChem CID: 25220848

Synthesis

The synthesis of 1,2,4-oxadiazole derivatives typically involves various methods such as cycloaddition reactions and microwave-assisted synthesis. For instance, a successful route for synthesizing similar oxadiazole derivatives involved a 1,3-dipolar cycloaddition of nitrile oxides with amines under optimized conditions, yielding high purity and yield rates .

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of oxadiazole derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds based on the oxadiazole scaffold have shown promising results against multi-drug resistant strains. For example:

- IC50 Values: Three synthesized analogs exhibited IC50 values of 0.50 μM , 0.57 μM , and 0.07 μM against the PfDd2 line .

- These compounds demonstrated a unique mode of action distinct from existing antimalarial drugs, targeting different metabolic pathways.

Anticancer Activity

1,2,4-Oxadiazole derivatives have also been evaluated for their anticancer properties. A study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested: HCT-116 (colorectal carcinoma), HeLa (cervix adenocarcinoma).

- Inhibitory Effects: Some derivatives inhibited topoisomerase I activity, a critical enzyme in cancer cell proliferation .

- Promising Compounds: Two specific compounds showed better growth inhibition percentages (98.74% and 95.37%) at a concentration of against tested cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the oxadiazole ring significantly influence biological activity:

- Compounds with 2-dialkylamino and 5-alkylsulfonyl groups were essential for potent antiplasmodial activity.

- Variations in substituents on the oxadiazole ring also affected HDAC inhibition potency, with certain substitutions leading to enhanced activity against HDAC-1 at low concentrations .

Case Studies

Several case studies illustrate the effectiveness of 1,2,4-oxadiazole derivatives:

Q & A

Basic: What are the common synthetic routes for 1,2,4-oxadiazole derivatives such as 3-(1-methylethyl)-5-(2-pyrrolidinyl)-1,2,4-oxadiazole?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, the reaction of amidoximes with aldehydes forms 1,2,4-oxadiazolines, which are oxidized to 1,2,4-oxadiazoles using agents like MnO₂ or I₂ . Key steps include:

- Mechanistic insight: A plausible pathway involves nucleophilic attack of the amidoxime oxygen on the carbonyl carbon, followed by cyclization and elimination of water .

- Optimization: Microwave-assisted synthesis can improve yields and reduce reaction times .

Basic: How are spectroscopic techniques (e.g., NMR, IR, UV-Vis) employed to characterize this compound?

- NMR: The ¹H and ¹³C NMR spectra identify substituents (e.g., isopropyl and pyrrolidinyl groups) through chemical shifts and coupling patterns. For instance, the isopropyl group shows a septet at ~3.5 ppm (¹H) .

- IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the oxadiazole ring .

- UV-Vis: Solvent effects on λmax can be analyzed using time-dependent DFT (TD-DFT) to correlate experimental and theoretical electronic transitions .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound against cancer or microbial targets?*

- In vitro assays: Use cell viability assays (e.g., MTT) on cancer lines (e.g., T47D breast cancer) to assess apoptosis induction via flow cytometry (cell cycle arrest in G1 phase) .

- Target identification: Photoaffinity labeling or proteomics can identify molecular targets (e.g., TIP47, an IGF II receptor binding protein) .

- Dose-response studies: Establish IC50 values and compare with positive controls (e.g., cisplatin for anticancer activity) .

Advanced: What computational methods (e.g., DFT, molecular docking) are suitable for studying its electronic properties and binding interactions?*

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution .

- Molecular docking: Use AutoDock Vina to predict binding affinities with targets like PLK1 kinase. Compare with co-crystallized ligands to validate poses .

- Wavefunction analysis: Multiwfn software can compute electron localization function (ELF) and bond orders to assess aromaticity and reactivity .

Advanced: How can contradictions in reported biological activity data (e.g., selective cytotoxicity) be resolved?*

- Orthogonal assays: Confirm activity using complementary methods (e.g., caspase-3 activation assays alongside flow cytometry) .

- Structural validation: Ensure compound purity via HPLC and HRMS to rule out batch-specific impurities .

- Solvent effects: Test solubility in DMSO/water mixtures, as solvent polarity impacts bioactivity .

Advanced: What strategies optimize the pharmacokinetic properties (e.g., metabolic stability) of 1,2,4-oxadiazole derivatives?*

- Bioisosteric replacement: Substitute the pyrrolidinyl group with pyridyl or morpholino groups to enhance solubility and reduce CYP450-mediated metabolism .

- LogP adjustment: Introduce polar substituents (e.g., sulfonamides) to lower hydrophobicity, improving oral bioavailability .

- Pro-drug design: Mask acidic/basic groups with esters or amides to enhance membrane permeability .

Advanced: What challenges arise in optimizing synthetic yields for 3,5-disubstituted 1,2,4-oxadiazoles?*

- Byproduct formation: Competing reactions (e.g., over-oxidation to nitriles) can occur; monitor via TLC and adjust stoichiometry of oxidizing agents .

- Steric hindrance: Bulky substituents (e.g., isopropyl) slow cyclization. Use microwave irradiation to accelerate kinetics .

- Purification: Column chromatography with ethyl acetate/hexane gradients separates regioisomers .

Advanced: How can researchers assess the agrochemical potential of this compound (e.g., as a pesticide)?*

- Insecticidal assays: Test lethality against Spodoptera frugiperda larvae using diet incorporation methods and compare with commercial pesticides (e.g., flufenoxadiazam) .

- Mode-of-action studies: Use electrophysiological assays to determine neurotoxicity (e.g., GABA receptor modulation) .

- Field trials: Evaluate persistence in soil via HPLC-MS/MS to monitor degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.